molecular formula C23H27ClN6O2 B357609 4-chlorophenyl {8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}methyl ether CAS No. 903204-61-5

4-chlorophenyl {8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}methyl ether

Cat. No.: B357609
CAS No.: 903204-61-5
M. Wt: 455g/mol
InChI Key: BEPXOWBBONQEHM-UHFFFAOYSA-N
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Description

4-chlorophenyl {8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}methyl ether is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, substituted with various functional groups such as chlorophenoxy, dimethyl, and morpholinylpropyl. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-chlorophenyl {8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}methyl ether involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

4-chlorophenyl {8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}methyl ether undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-chlorophenyl {8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}methyl ether involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, the compound may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Properties

CAS No.

903204-61-5

Molecular Formula

C23H27ClN6O2

Molecular Weight

455g/mol

IUPAC Name

4-[3-[4-[(4-chlorophenoxy)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]morpholine

InChI

InChI=1S/C23H27ClN6O2/c1-16-17(2)29(9-3-8-28-10-12-31-13-11-28)22-21(16)23-26-20(27-30(23)15-25-22)14-32-19-6-4-18(24)5-7-19/h4-7,15H,3,8-14H2,1-2H3

InChI Key

BEPXOWBBONQEHM-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)COC4=CC=C(C=C4)Cl)CCCN5CCOCC5)C

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)COC4=CC=C(C=C4)Cl)CCCN5CCOCC5)C

Origin of Product

United States

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